1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 4-nitro-3-(trifluoromethylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different positions of the nitro and trifluoromethylthio groups.
1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
Uniqueness
1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethylthio group enhances its lipophilicity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7ClF3NO3S |
---|---|
Molecular Weight |
313.68 g/mol |
IUPAC Name |
1-chloro-1-[4-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)6-2-3-7(15(17)18)8(4-6)19-10(12,13)14/h2-4,9H,1H3 |
InChI Key |
MJRGAQKSCRRUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])SC(F)(F)F)Cl |
Origin of Product |
United States |
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